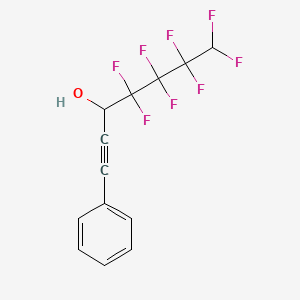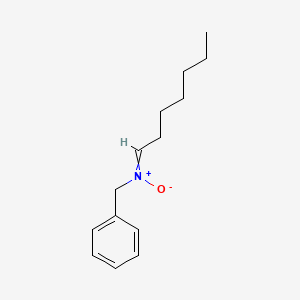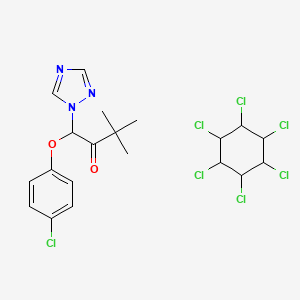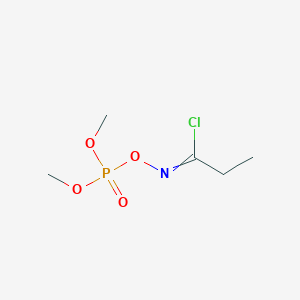
1-(3-Methoxy-2,3-dimethyloxetan-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxy-2,3-dimethyloxetan-2-yl)ethanone is an organic compound with the molecular formula C7H12O3. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, substituted with methoxy and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-2,3-dimethyloxetan-2-yl)ethanone typically involves the formation of the oxetane ring followed by functional group modifications. One common method includes the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 3-methoxy-2,3-dimethyl-1-butanol with an acid catalyst can lead to the formation of the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methoxy-2,3-dimethyloxetan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(3-Methoxy-2,3-dimethyloxetan-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxy-2,3-dimethyloxetan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Methoxy-2,3-dimethylbutan-2-yl)ethanone
- 1-(3-Methoxy-2,3-dimethylpropyl)ethanone
- 1-(3-Methoxy-2,3-dimethylpentan-2-yl)ethanone
Uniqueness
1-(3-Methoxy-2,3-dimethyloxetan-2-yl)ethanone is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Propiedades
Número CAS |
99797-07-6 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
1-(3-methoxy-2,3-dimethyloxetan-2-yl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-6(9)8(3)7(2,10-4)5-11-8/h5H2,1-4H3 |
Clave InChI |
JBQJHKZTBFNWBG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(C(CO1)(C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)




![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)


![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)

![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)

